molecular formula C6H8ClN3O B13671325 2-Chloro-6-hydrazinyl-4-methoxypyridine

2-Chloro-6-hydrazinyl-4-methoxypyridine

Katalognummer: B13671325
Molekulargewicht: 173.60 g/mol
InChI-Schlüssel: WBKNAIZLRWKVPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-hydrazinyl-4-methoxypyridine is a chemical compound with the molecular formula C6H8ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydrazinyl-4-methoxypyridine typically involves the reaction of 2-Chloro-6-methoxypyridine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Chloro-6-methoxypyridine+Hydrazine hydrateThis compound\text{2-Chloro-6-methoxypyridine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Chloro-6-methoxypyridine+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its reduced forms, possibly affecting the hydrazinyl group.

    Substitution: The chloro group in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-hydrazinyl-4-methoxypyridine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, affecting their activity. The hydrazinyl group could play a role in forming covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

    2-Chloro-6-methoxypyridine: A precursor in the synthesis of 2-Chloro-6-hydrazinyl-4-methoxypyridine.

    2-Chloro-4-methoxypyridine: Another derivative of pyridine with similar structural features.

    2-Hydroxy-6-methylpyridine-4-carboxylic acid: A compound with a different functional group but similar pyridine core.

Uniqueness: this compound is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

Molekularformel

C6H8ClN3O

Molekulargewicht

173.60 g/mol

IUPAC-Name

(6-chloro-4-methoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8ClN3O/c1-11-4-2-5(7)9-6(3-4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI-Schlüssel

WBKNAIZLRWKVPN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=C1)Cl)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.